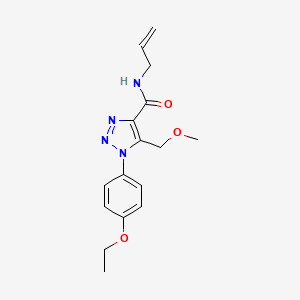![molecular formula C18H15N5O2 B2699732 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1357796-89-4](/img/structure/B2699732.png)
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is a compound belonging to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
作用機序
Target of Action
The primary target of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.
Mode of Action
This compound interacts with its target, DNA, through intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely that this compound affects pathways related to dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles . These studies can provide insights into the bioavailability of this compound and its potential as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its DNA intercalation activity . By disrupting the structure and function of DNA, this compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . These effects are particularly pronounced in rapidly dividing cells, such as cancer cells .
生化学分析
Biochemical Properties
The biochemical properties of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide are largely defined by its ability to interact with various biomolecules. It has been found to intercalate DNA, which suggests that it may interact with enzymes and proteins involved in DNA replication and transcription
Cellular Effects
In cellular studies, this compound has demonstrated significant effects on various types of cells. It has been found to exhibit anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its intercalation into DNA This can disrupt the normal functioning of DNA, potentially inhibiting replication and transcription processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoxaline derivatives with hydrazine derivatives, followed by cyclization to form the triazoloquinoxaline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer properties and are studied for their kinase inhibition abilities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol derivatives: Known for their DNA intercalation activities and potential as anticancer agents.
Uniqueness
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is unique due to its specific structure, which allows it to effectively intercalate into DNA and disrupt cellular processes. This specificity makes it a promising candidate for targeted anticancer therapies .
特性
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-16(24)10-22-14-4-2-3-5-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDXKIGKMDUGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B2699649.png)



![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)


![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)
![2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2699667.png)
![N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2699668.png)
![4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2699669.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)
![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2699671.png)
